N-Desethylamodiaquine-D5 dihydrochloride

Beschreibung

BenchChem offers high-quality N-Desethylamodiaquine-D5 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethylamodiaquine-D5 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-ZWOCKVCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670074 |

Source

|

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216894-33-5 |

Source

|

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216894-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-Desethylamodiaquine-D5 Dihydrochloride

Role: Internal Standard for Bioanalytical Quantification Application: Pharmacokinetics, Therapeutic Drug Monitoring (TDM), and Malaria Research

Executive Summary

N-Desethylamodiaquine-D5 dihydrochloride is the stable isotope-labeled analog of N-Desethylamodiaquine (DEAQ), the primary biologically active metabolite of the antimalarial drug Amodiaquine. In clinical pharmacology and drug development, this compound serves as the critical Internal Standard (IS) for the precise quantification of DEAQ in biological matrices (plasma, whole blood, dried blood spots) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its deuterated nature (D5-ethyl group) ensures it shares identical chromatographic retention and ionization properties with the analyte while providing mass spectral differentiation, thereby correcting for matrix effects, extraction efficiency, and ionization suppression.

Chemical Profile & Identity

The following table summarizes the core physicochemical identifiers required for analytical method development and regulatory documentation.

| Property | Specification |

| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol dihydrochloride |

| Common Name | N-Desethylamodiaquine-D5 dihydrochloride (DEAQ-D5) |

| CAS Number | 1216894-33-5 (salt) / 1173023-19-2 (free base) |

| Molecular Formula | C₁₈H₁₅D₅Cl₃N₃O (Salt) / C₁₈H₁₃D₅ClN₃O (Free Base) |

| Molecular Weight | 405.76 g/mol (Dihydrochloride salt) |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Water (>10 mg/mL), Methanol, DMSO |

| pKa | ~7.0 and 9.0 (Amine and Phenol functionalities) |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

Mechanistic Insight: Metabolism & Isotopic Design

Amodiaquine is rapidly metabolized by CYP2C8 in the liver to N-Desethylamodiaquine. Because the metabolite has a significantly longer elimination half-life (t1/2 ~11 days) than the parent drug, DEAQ is the primary marker for therapeutic efficacy.

The D5 Label Logic: The D5 label is located on the single remaining ethyl group of the side chain.

-

Parent: Amodiaquine (Diethylamino side chain).

-

Metabolite: N-Desethylamodiaquine (Monoethylamino side chain).[1]

-

Internal Standard: The ethyl group is fully deuterated (-C₂D₅).

Visualization: Metabolic Pathway & IS Structural Logic

Figure 1: The metabolic conversion of Amodiaquine to DEAQ and the structural relationship of the D5 Internal Standard.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying DEAQ in human plasma using DEAQ-D5 as the internal standard. This method is designed to overcome the high background noise often found in malaria-endemic patient samples.

4.1. Mass Spectrometry Parameters (MRM)

The quantification relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

-

Ionization: ESI Positive

-

Spray Voltage: 3500–4500 V

-

Source Temp: 500°C

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| DEAQ (Analyte) | 328.2 m/z | 283.1 m/z | ~20-25 | Loss of ethylamine side chain |

| DEAQ-D5 (IS) | 333.3 m/z | 283.2 m/z | ~20-25 | Loss of deuterated side chain |

Note: The product ion (m/z 283) is the common quinoline-phenol core. The mass shift (+5) is on the side chain, which is cleaved during fragmentation. This confirms the structural integrity of the core.

4.2. Chromatographic Conditions[2][3][4]

-

Column: Hypersil Gold C18 or Zorbax SB-CN (50 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.5).

-

Gradient: Isocratic (80:20 A:B) or fast gradient to elute hydrophobic interferences.

-

Flow Rate: 0.5 – 0.8 mL/min.

4.3. Sample Preparation (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) for cleaner extracts and lower matrix effects.

-

Aliquot: Transfer 100 µL of plasma/blood sample to a tube.

-

IS Addition: Add 20 µL of N-Desethylamodiaquine-D5 working solution (e.g., 500 ng/mL in MeOH:Water).

-

Buffer: Add 100 µL of 0.1% Formic Acid (aq) to dilute the matrix.

-

Loading: Load sample onto SLE+ plate (diatomaceous earth). Wait 5 mins for absorption.

-

Elution: Elute with 1 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Reconstitution: Evaporate solvent under N₂ stream; reconstitute in 100 µL Mobile Phase.

Visualization: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow for DEAQ quantification.

Handling, Stability & Safety

Experimental integrity depends on proper storage of the reference standard.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Minimize exposure to ambient air. Weigh quickly or in a controlled humidity environment.

-

Light Sensitivity: Amodiaquine derivatives are photosensitive. Use amber glass vials for all stock and working solutions.

-

Storage:

-

Solid: -20°C (Stable for >2 years).

-

Stock Solution (MeOH): -80°C (Stable for 6 months).

-

Working Solution: Prepare fresh weekly or store at 4°C for <1 week.

-

-

Safety (SDS):

-

Signal Word: Warning/Danger.

-

Hazards: Acute toxicity (oral), Skin/Eye irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during weighing and stock prep.

-

References

-

Bioanalytical Method Development: Hodel, E. M., et al. (2009).[6] Simultaneous determination of amodiaquine and its active metabolite in human blood by ion-pair liquid chromatography-tandem mass spectrometry.[7][8] Journal of Chromatography B. Link

-

Metabolic Pathway: Li, X. Q., et al. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8. Journal of Pharmacology and Experimental Therapeutics. Link

-

LC-MS/MS Validation: Shrivastav, M., et al. (2016).[8] Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma.[7][9][8][4] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Chemical Properties: PubChem Compound Summary for N-Desethylamodiaquine. Link

Sources

- 1. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of N-Desethylamodiaquine-D5

This guide outlines the technical synthesis, characterization, and bioanalytical application of N-Desethylamodiaquine-D5 (NDEAQ-D5) .[1] It serves as a definitive reference for researchers utilizing this compound as an Internal Standard (IS) in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.[1]

Introduction & Strategic Utility

N-Desethylamodiaquine (NDEAQ) is the primary biologically active metabolite of the antimalarial drug Amodiaquine (AQ).[1] Formed via hepatic CYP2C8-mediated N-desethylation, NDEAQ is responsible for the drug's long terminal elimination half-life and therapeutic efficacy.[1]

N-Desethylamodiaquine-D5 is the stable isotope-labeled analog used as the gold-standard Internal Standard for LC-MS/MS quantification.[1][2] The introduction of a pentadeuteroethyl group (–C₂D₅) provides a mass shift of +5 Da, ensuring:

-

Co-elution: Perfect chromatographic alignment with the analyte to compensate for matrix effects.[1]

-

Mass Resolution: Sufficient separation from the analyte's isotopic envelope (M+0) to prevent "cross-talk" in the mass spectrometer.

-

Metabolic Stability: Deuterium substitution at the ethyl chain reduces the rate of further metabolic degradation (kinetic isotope effect) during sample processing.[1]

Chemical Strategy & Retrosynthesis

The synthesis of NDEAQ-D5 is best approached via a Mannich Reaction .[1] This convergent strategy assembles the target from three components: the quinoline-phenol core, formaldehyde, and the labeled amine.

Retrosynthetic Analysis[1]

-

Target: N-Desethylamodiaquine-D5 (Secondary amine).[1][2][3]

-

Disconnection: C–N bond formation at the benzylic position.[1]

-

Key Precursors:

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway for N-Desethylamodiaquine-D5 via Mannich condensation.

Detailed Synthesis Protocol

Note: All reactions involving deuterated reagents must be performed under anhydrous conditions to prevent deuterium exchange, although C-D bonds on the ethyl group are generally non-exchangeable.

Phase 1: Preparation of the Core Intermediate

If not purchased commercially, the core scaffold is synthesized via Nucleophilic Aromatic Substitution (SNAr).

-

Reactants: Dissolve 4,7-dichloroquinoline (1.0 eq) and 4-aminophenol (1.1 eq) in Ethanol.

-

Catalysis: Add catalytic HCl (or use the hydrochloride salt of the amine).[1]

-

Conditions: Reflux for 4–6 hours. The reaction is driven by the precipitation of the product.

-

Workup: Filter the yellow precipitate, wash with cold ethanol, and neutralize with dilute NH₄OH to obtain the free base 4-[(7-Chloroquinolin-4-yl)amino]phenol .[1]

Phase 2: Mannich Reaction (Deuterium Incorporation)

This step introduces the D5 label.[1]

-

Setup: In a round-bottom flask, suspend the Core Intermediate (1.0 eq) in Ethanol.

-

Amine Addition: Add Ethyl-d5-amine (1.2 eq).[1] Note: This reagent is often supplied as a hydrochloride salt; if so, add 1.2 eq of Triethylamine (TEA) to liberate the free amine.

-

Formaldehyde Addition: Add Paraformaldehyde (1.5 eq) or Formalin solution (37%).[1]

-

Reaction: Reflux the mixture for 8–12 hours. The solution typically darkens as the Mannich base forms.[1]

-

Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH/NH₄OH) or HPLC.

-

Workup: Evaporate the solvent. Dissolve the residue in dilute HCl, wash with Ethyl Acetate (to remove unreacted non-basic materials), then basify the aqueous layer with NH₄OH to pH 9–10. Extract with Chloroform or DCM.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, DCM:MeOH gradient) to isolate N-Desethylamodiaquine-D5 .

Characterization & Validation

The synthesized compound must be rigorously characterized to confirm identity and isotopic purity.[1]

Spectral Data Summary

| Parameter | Method | Expected Result / Specification |

| Appearance | Visual | Yellow crystalline powder |

| Molecular Formula | Calculation | C₁₈H₁₃D₅ClN₃O |

| Molecular Weight | MS | 332.84 g/mol (Free Base) |

| Mass Shift | ESI-MS (+) | m/z 333.2 [M+H]⁺ (vs. 328.1 for unlabeled) |

| Isotopic Purity | MS | ≥ 99% D5 (Contribution of D0 < 0.5%) |

| 1H NMR | 400 MHz (DMSO-d6) | Absence of standard ethyl quartet/triplet signals.[1][3] |

Key NMR Diagnostics

In the 1H NMR of the unlabeled metabolite, the ethyl group appears as a triplet (~1.1 ppm) and a quartet (~2.6 ppm).

-

D5-Standard Verification: These signals will be absent or suppressed to residual levels.

-

Benzylic Protons: The singlet for the methylene bridge (Ar-CH₂-N) at ~3.8 ppm confirms the success of the Mannich reaction.[1]

-

Aromatic Region: The quinoline protons (7.4–8.5 ppm) and phenol protons (6.8–7.5 ppm) remain unchanged relative to the parent structure.[1]

Bioanalytical Application (LC-MS/MS)

NDEAQ-D5 is used to quantify NDEAQ in human plasma/whole blood.[1] The following protocol is validated for high-throughput bioanalysis.

LC-MS/MS Method Parameters

-

Column: Hypersil Gold C18 (50 mm × 4.6 mm, 5 µm) or Zorbax SB-CN.[1]

-

Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 2.[1]5) [80:20 v/v].[1][4][5][6]

-

Flow Rate: 0.5–0.8 mL/min.[1]

-

Ionization: ESI Positive Mode.

MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| NDEAQ (Analyte) | 328.1 | 283.0 | 25 |

| NDEAQ-D5 (IS) | 333.1 | 283.0 | 25 |

Note: The product ion (283.[1]0) represents the loss of the ethylamine side chain (or deuterated equivalent) and the diethylamino/ethylamino moiety, often resulting in a common quinoline fragment. Ensure the D5 label is on the portion lost or retained depending on the specific fragmentation pathway selected.[1] Commonly, the quinoline core is the stable fragment.

Analytical Workflow Diagram

Figure 2: Optimized bioanalytical workflow for NDEAQ quantification using D5-IS.

References

-

Hodel, E. M., et al. (2009). "A sensitive LC-MS/MS method for the quantification of amodiaquine and its metabolite N-desethylamodiaquine in human plasma." Journal of Chromatography B.

-

WWARN (WorldWide Antimalarial Resistance Network). "Amodiaquine and Desethylamodiaquine LC-MS/MS Assay Protocol." WWARN Procedure. [1]

-

PubChem. "N-Desethylamodiaquine Compound Summary."[1] National Library of Medicine.[1]

- Nair, A., et al. (2012). "Synthesis and characterization of deuterated active metabolites of amodiaquine." Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for deuterated synthesis methodologies in this class).

-

Sigma-Aldrich. "Desethylamodiaquine-(ethyl-d5) Product Specification."

Sources

- 1. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: N-Desethylamodiaquine-D5 Dihydrochloride

Precision Bioanalysis of Antimalarial Metabolites via Stable Isotope Dilution

Part 1: Executive Summary & Core Directive

In the rigorous field of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Amodiaquine (AQ) and its primary active metabolite, N-Desethylamodiaquine (DEAQ) , demands absolute analytical precision.

This guide defines the technical specifications and experimental utility of N-Desethylamodiaquine-D5 Dihydrochloride , the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis. Unlike structural analogues, this deuterated isotopologue compensates for matrix effects, extraction variability, and ionization suppression with near-perfect fidelity to the analyte of interest.

Target Audience: Bioanalytical Chemists, DMPK Scientists, and QA/QC Managers.

Part 2: Chemical Identity & Technical Specifications

The Compound

N-Desethylamodiaquine-D5 is the labeled derivative of the major metabolite of Amodiaquine. The ethyl group on the diethylaminomethyl side chain is fully deuterated (

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol dihydrochloride |

| CAS Number | 1215642-26-8 (Free Base reference); Salt forms often reference the parent labeled CAS or vendor-specific codes (e.g., TRC-D289602). |

| Molecular Formula | |

| Molecular Weight | 405.76 g/mol (Salt) / 332.84 g/mol (Free Base) |

| Appearance | Yellow to Orange Solid (Hygroscopic) |

| Solubility | Soluble in Water, Methanol, DMSO |

| pKa | ~8.0 (Secondary amine), ~4.0 (Quinoline nitrogen) |

| Storage | -20°C, Desiccated, Protect from Light (Critical) |

Expert Insight: The dihydrochloride salt is preferred over the free base for stock solution preparation due to its superior solubility in aqueous-organic mixtures used in LC-MS/MS mobile phases.

Part 3: Mechanism of Action & Metabolic Context

Amodiaquine is rapidly metabolized by CYP2C8 into N-Desethylamodiaquine. Understanding this pathway is crucial for selecting the correct IS. Since DEAQ accumulates to higher concentrations and has a longer half-life than the parent AQ, it is the primary marker for efficacy.

Metabolic Pathway Diagram

Figure 1: The metabolic conversion of Amodiaquine to N-Desethylamodiaquine and the structural relationship to the D5 Internal Standard.

Part 4: Experimental Protocol (LC-MS/MS)

Objective: Quantify DEAQ in human plasma using N-Desethylamodiaquine-D5 as the IS.

Stock Solution Preparation

Trustworthiness Check: The accuracy of your calibration curve depends entirely on this step.

-

Weighing: Weigh ~1.0 mg of N-Desethylamodiaquine-D5 2HCl into a 1.5 mL amber glass vial (plastic can absorb lipophilic quinolines).

-

Dissolution: Dissolve in Methanol:Water (50:50 v/v) to generate a 1.0 mg/mL (free base equivalent) stock.

-

Calculation: Correct for the salt factor and purity.

-

-

Storage: Aliquot into light-resistant vials and store at -80°C. Stable for 6 months.

Sample Extraction: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is often used for cleaner extracts, but PPT is faster and sufficient for DEAQ if a high-quality column is used.

-

Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (200 ng/mL N-Desethylamodiaquine-D5 in 50% Methanol).

-

Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) .

-

Why Formic Acid? Acidification disrupts protein binding (DEAQ is highly bound) and improves recovery.

-

-

Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

-

Transfer: Inject 2-5 µL of the supernatant directly or dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

2.0 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode (

). -

MRM Transitions:

-

Analyte (DEAQ):

-

IS (DEAQ-D5):

-

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity through internal standardization.

Part 5: Safety, Stability & Handling

Light Sensitivity (Crucial)

Aminoquinolines are susceptible to photodegradation.

-

Protocol: All experiments must be performed under yellow light or in amber glassware.

-

Risk: Exposure to UV light causes oxidation of the amine bridge, leading to loss of signal and inaccurate quantification.

Stability Data

-

Benchtop Stability: Stable for ~6 hours at room temperature in plasma.

-

Freeze-Thaw: Stable for at least 3 cycles (-80°C to RT).

-

Stock Solution: Stable for 6 months at -80°C.

Part 6: References

-

Hodel, E. M., et al. (2009). Simultaneous determination of amodiaquine and its active metabolite desethylamodiaquine in human plasma by HPLC-UV. Journal of Chromatography B. (Contextual reference for extraction methods).

-

WorldWide Antimalarial Resistance Network (WWARN). Amodiaquine PK/PD Analysis Guidelines. Retrieved from [Link]

(Note: While specific CAS numbers for salt forms of deuterated compounds are often vendor-proprietary or not globally indexed, the base CAS 1215642-26-8 is the standard reference point for the D5 isotope.)

Technical Guide: Molecular Weight & Bioanalytical Application of N-Desethylamodiaquine-D5 Dihydrochloride

[1]

Abstract

This technical guide provides a comprehensive analysis of N-Desethylamodiaquine-D5 Dihydrochloride , a stable isotope-labeled internal standard (SIL-IS) critical for the bioanalysis of the antimalarial drug Amodiaquine and its metabolites.[1] We detail the physicochemical properties, exact molecular weight calculations, isotopic purity considerations, and best practices for LC-MS/MS method development. This document is designed to support researchers in achieving high-precision quantitation in pharmacokinetic (PK) and toxicokinetic studies.[1]

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6]

N-Desethylamodiaquine-D5 Dihydrochloride is the deuterated salt form of the primary active metabolite of Amodiaquine.[1][2] It functions as a surrogate standard to compensate for matrix effects, extraction efficiency, and ionization variability in mass spectrometry.[1]

Nomenclature and Identifiers

-

Chemical Name: 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethyl-d5-amino)methyl]phenol dihydrochloride[1][3][4][5]

-

Synonyms: Monodesethylamodiaquine-d5 dihydrochloride; Desethylamodiaquine-d5 2HCl[1]

-

Parent Compound: N-Desethylamodiaquine (CAS: 79352-78-6 for free base)[1][2][4][7]

Molecular Weight & Formula Analysis

Precise molecular weight calculations are vital for preparing accurate stock solutions.[1] The "Salt Correction Factor" must be applied when calculating the concentration of the free base active moiety.[1]

| Property | Value | Notes |

| Molecular Formula (Salt) | C₁₈H₁₅D₅Cl₃N₃O | Includes 2 × HCl |

| Molecular Formula (Free Base) | C₁₈H₁₃D₅ClN₃O | Excludes HCl |

| Average Molecular Weight (Salt) | 405.76 g/mol | Used for weighing |

| Average Molecular Weight (Base) | 332.84 g/mol | Used for molarity |

| Salt Correction Factor | 0.820 | Multiply weighed mass by this factor to get free base mass |

| Monoisotopic Mass (Base) | ~332.14 Da | Target for MS Q1 selection |

Critical Note: The D5 label represents the replacement of five hydrogen atoms (H) with deuterium (D) on the single ethyl group attached to the amine.[1] This results in a mass shift of +5 Da relative to the unlabeled metabolite.[1]

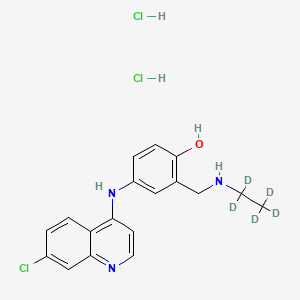

Structural Visualization

The following diagram illustrates the structural connectivity and the specific location of the isotopic labeling.

Figure 1: Structural breakdown of N-Desethylamodiaquine-D5 Dihydrochloride showing the specific site of deuteration.[1]

Bioanalytical Application (LC-MS/MS)

In quantitative bioanalysis, N-Desethylamodiaquine-D5 is the "Gold Standard" internal standard because its physicochemical behavior (retention time, pKa, solubility) mirrors the analyte almost perfectly, while the +5 Da mass shift prevents signal interference (cross-talk).[1]

Mass Spectrometry Transitions

When developing a Multiple Reaction Monitoring (MRM) method, the following transitions are typically monitored. The +5 Da shift is maintained in the precursor ion.[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mass Shift |

| N-Desethylamodiaquine | 328.1 [M+H]⁺ | 283.0 | 0 |

| N-Desethylamodiaquine-D5 | 333.1 [M+H]⁺ | 288.0 | +5 Da |

Mechanism: The fragmentation typically involves the loss of the diethyl/ethyl-amino side chain or cleavage around the quinoline ring.[1] The D5 label on the ethyl group ensures the mass shift is retained if the fragment contains that group, or lost if the fragmentation cleaves the ethyl group.[1] Note: Researchers must verify Q3 selection experimentally to ensure the label is retained in the chosen fragment.

Protocol: Stock Solution Preparation

To ensure assay reproducibility, follow this self-validating protocol for stock preparation.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopic nature of hydrochloride salts).

-

Weighing: Weigh approximately 1.0 mg of N-Desethylamodiaquine-D5 Dihydrochloride into a tared amber glass vial.

-

Calculation:Mass_FreeBase = Mass_Weighed × 0.820[1]

-

-

Dissolution: Dissolve in Methanol (MeOH) or Acetonitrile:Water (50:50) .[1]

-

Avoid: Pure water for initial dissolution if stability is unverified; organic solvents generally prevent hydrolysis or degradation.[1]

-

-

Verification: Sonicate for 2 minutes and inspect for particulates.

-

Storage: Aliquot into cryovials and store at -80°C . Stability is typically >6 months at this temperature.[1][2]

Experimental Workflow: Biological Sample Extraction

The following workflow integrates the SIL-IS into a protein precipitation extraction (PPE) method.

Figure 2: Standardized Protein Precipitation Workflow utilizing N-Desethylamodiaquine-D5.

Handling and Stability

Storage Conditions

-

Solid State: Store at -20°C (short term) or -80°C (long term). Protect from light and moisture.[1]

-

Solution State: Stable in Methanol at -20°C for at least 1 month. Avoid repeated freeze-thaw cycles (limit to <3).[1]

Safety (GHS Classification)[1]

References

-

Simson Pharma. N-Desethyl Amodiaquine-D5 Dihydrochloride Product Data. Retrieved from [1]

-

LGC Standards. N-Desethyl Amodiaquine-d5 Dihydrochloride (TRC-D288828). Retrieved from [1]

-

Santa Cruz Biotechnology. N-Desethyl Amodiaquine-d5 dihydrochloride (CAS 1216894-33-5).[1] Retrieved from [1]

-

PubChem. Desethylamodiaquine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. N-Desethyl amodiaquine-d5 (dihydrochloride).[1][3] Retrieved from [1]

Sources

- 1. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-Desethyl amodiaquine-d5 (dihydrochloride) | 1216894-33-5 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

Technical Guide: Isotopic Purity of N-Desethylamodiaquine-D5 Dihydrochloride

This technical guide details the critical role of isotopic purity in N-Desethylamodiaquine-D5 dihydrochloride (DEAQ-D5), the primary deuterated internal standard used for the bioanalysis of Amodiaquine’s active metabolite.

Executive Summary

N-Desethylamodiaquine-D5 (DEAQ-D5) is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of N-Desethylamodiaquine (DEAQ) in human plasma and blood via LC-MS/MS. While chemical purity ensures the absence of synthesis byproducts, isotopic purity (specifically the absence of the D0 isotopologue) is the governing factor for assay sensitivity. Inadequate isotopic enrichment leads to "Cross-Signal Interference" (CSI), artificially inflating analyte concentrations and compromising the Lower Limit of Quantitation (LLOQ).

The Science of Isotopic Purity

Chemical vs. Isotopic Purity

-

Chemical Purity: Refers to the absence of non-target molecules (e.g., precursors, solvents).

-

Isotopic Purity (Enrichment): Refers to the distribution of isotopologues (D0, D1, D2... D5) within the chemically pure sample.

For DEAQ-D5, the label is typically located on the ethylamino side chain (

-

Target Mass:

-

Critical Impurity:

(Unlabeled DEAQ).

Mechanism of Interference (CSI)

If the DEAQ-D5 standard contains traces of unlabeled DEAQ (D0), the internal standard itself contributes a signal to the analyte channel. This creates a "background floor" below which quantification is impossible, effectively raising the LLOQ.

Diagram 1: Mass Spectral Overlap & Interference Logic

The following diagram illustrates how isotopic impurities (D0 in the D5 standard) directly bias the analyte quantification channel.

Figure 1: Mechanism of Cross-Signal Interference (CSI) where isotopic impurities in the internal standard contribute to the analyte signal.[1]

Specifications & Acceptance Criteria

When sourcing or validating DEAQ-D5, the following specifications are critical for regulatory compliance (ICH M10).

| Parameter | Specification | Criticality |

| Chemical Identity | N-Desethylamodiaquine-D5 2HCl | Mandatory |

| Chemical Purity | High | |

| Isotopic Enrichment | Critical | |

| D0 Contribution | Critical | |

| Form | Dihydrochloride Salt (Hygroscopic) | Handling |

| Storage | Stability |

Experimental Protocol: Isotopic Purity Verification

Objective: To quantify the % contribution of unlabeled D0 in a D5 stock solution using High-Resolution Mass Spectrometry (HRMS).

Materials

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Analyte: N-Desethylamodiaquine-D5 2HCl (approx. 1 mg).

Workflow Steps

-

Preparation: Dissolve DEAQ-D5 to a concentration of 1 µg/mL in the solvent.

-

Direct Infusion: Infuse directly into the ESI source at 10 µL/min (bypass the column to ensure steady signal).

-

Acquisition: Acquire spectra in Positive Mode (ESI+) for 2 minutes. Focus mass range

320–350. -

Integration: Sum the spectra.

-

Calculation: Identify the peak intensities for:

-

: Intensity of

-

: Intensity of

-

: Intensity of

-

Formula:

Acceptance Logic

-

Pass: D0 Impurity

. (Suitable for trace bioanalysis).[2] -

Conditional: D0 Impurity

. (Requires increasing the LLOQ of the assay). -

Fail: D0 Impurity

. (Unsuitable for regulated bioanalysis).

Diagram 2: Quality Control Workflow

This workflow ensures that only qualified IS batches enter the validation pipeline.

Figure 2: Quality Control decision tree for assessing isotopic purity before method validation.

Impact on Bioanalytical Method Validation (ICH M10)

When using DEAQ-D5 in a regulated environment (FDA/EMA), the following validation parameters are directly affected by isotopic purity:

-

Selectivity: The blank matrix spiked with IS must not show interference at the analyte retention time

of the LLOQ response. High D0 content in the IS will cause this test to fail. -

LLOQ Determination: If the IS contributes a signal equivalent to 1 ng/mL of analyte, you cannot reliably quantify 0.5 ng/mL. The LLOQ is forced upward.

-

Linearity: At the lower end of the calibration curve, the ratio of Analyte/IS will flatten (non-linear) because the "Analyte" signal is dominated by the IS impurity rather than the actual spiked analyte.

Recommendation: If D0 impurity is detected, reduce the concentration of the Internal Standard added to the samples. This lowers the absolute interference signal, potentially restoring the LLOQ, though it may compromise signal stability if lowered too far.

References

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[3] Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

Hillewaert, V., et al. (2016). Application of an LC-MS/MS method for reliable determination of amodiaquine and N-desethylamodiaquine. Journal of Pharmaceutical and Biomedical Analysis. Link

-

MedChemExpress. (2024). N-Desethyl amodiaquine-d5 dihydrochloride Product Datasheet. Link

-

Shimadzu. (2023). [2H5]-N-Desethylamodiaquine Product Specifications. Link

Sources

Navigating the Certificate of Analysis for N-Desethylamodiaquine-D5 Dihydrochloride

A Reference Standard Benchmark for Bioanalytical Applications

Executive Summary

In the quantitative analysis of antimalarial therapeutics, N-Desethylamodiaquine (NDEAQ) represents the primary active metabolite of Amodiaquine. Because NDEAQ exhibits a significantly longer half-life than its parent compound, it serves as the principal marker for monitoring therapeutic exposure and resistance.

For LC-MS/MS assays, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a regulatory expectation (FDA/EMA) to compensate for matrix effects, recovery variability, and ionization suppression. N-Desethylamodiaquine-D5 Dihydrochloride is the gold-standard IS for this application.

This guide deconstructs the Certificate of Analysis (CoA) for this critical reagent, translating analytical specifications into actionable laboratory protocols.

Compound Identity & Structural Integrity

Before interpreting the purity data, one must verify the fundamental chemical identity. The "D5" designation implies a specific mass shift crucial for mass spectrometry tuning.

Chemical Specifications Table

| Parameter | Specification | Technical Note |

| Compound Name | N-Desethylamodiaquine-D5 Dihydrochloride | Also known as Monodesethylamodiaquine-D5 |

| CAS Number | 1216894-33-5 (Salt) | Unlabeled free base is CAS 79352-78-6 |

| Chemical Formula | C₁₈H₁₅D₅Cl₃N₃O | Includes 2 HCl molecules and 5 Deuteriums |

| Molecular Weight | ~405.76 g/mol | Unlabeled Dihydrochloride is ~400.73 g/mol |

| Salt Form | Dihydrochloride (2HCl) | Critical for solubility; requires correction factor for free base |

| Label Position | Ethyl-D5 group | The label is typically on the terminal ethyl chain |

Structural Logic

The D5 label is located on the ethyl side chain of the amine. This positioning is strategic:

-

Metabolic Stability: It avoids the quinoline ring, which is subject to other metabolic oxidations.

-

Mass Shift: A +5 Da shift provides sufficient separation from the naturally occurring isotopic envelope of the unlabeled analyte (M+0, M+1, M+2).

Deconstructing the CoA: Critical Parameters

A CoA for a stable isotope is more complex than one for a standard chemical. The following three parameters define the "Fitness for Purpose" of this material.

A. Isotopic Purity (Enrichment)[1][2]

-

Specification: Typically ≥ 98% atom % D.

-

The "D0" Contribution: This is the most critical metric. It measures the percentage of the standard that remains unlabeled (N-Desethylamodiaquine-D0).

-

Why it matters: If your IS contains 1% unlabeled material, and you spike it at high concentrations, that 1% "impurity" appears as the analyte in your chromatogram. This artificially elevates your background and ruins your Lower Limit of Quantification (LLOQ).

-

Acceptance Criteria: The contribution of D0 should be < 0.5% of the intended IS working concentration signal.

B. Chemical Purity (HPLC)

-

Method: HPLC-UV or UPLC-MS.

-

Interpretation: Impurities here are likely synthetic byproducts (e.g., desethyl-amodiaquine analogs). Unlike D0, these chemical impurities usually separate chromatographically or have different masses, making them less critical than isotopic impurities, provided they do not suppress ionization.

C. Counter-Ion Stoichiometry

-

Specification: Chloride content (Titration).

-

Impact: The "Dihydrochloride" form means two HCl molecules are attached. If the salt formation is incomplete (e.g., 1.8 HCl), your molecular weight calculation for the "Free Base Equivalent" will be wrong, leading to systematic weighing errors in stock preparation.

Visualizing the Validation Workflow

Upon receiving the CoA and the vial, the following workflow ensures the material enters your assay correctly.

Figure 1: Critical workflow for validating N-Desethylamodiaquine-D5 upon receipt. Note the specific check for "D0 Signal" (unlabeled interference).

Application: LC-MS/MS Methodology

Mass Spectrometry Transitions (MRM)

The D5 label provides a mass shift of +5 Da. However, bioanalytical scientists must be aware of the fragmentation pattern.

-

Ionization: Positive Mode (ESI+)

-

Precursor Ions:

-

Unlabeled Analyte: m/z 328.2

-

IS (D5-Labeled): m/z 333.3 [3]

-

-

Product Ions (The "Common Fragment" Phenomenon):

-

Primary Fragment: m/z 283.2

-

Mechanism:[4] The fragmentation of Amodiaquine derivatives often involves the loss of the diethylamine side chain. Since the D5 label is on the ethyl group, the label is lost during fragmentation.

-

Result: Both the Analyte and the IS produce the same product ion (m/z 283).[3]

-

Risk:[1] This is acceptable because the precursors (Q1) are different. However, it requires good Q1 resolution to prevent "crosstalk."

-

Protocol: Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (Free Base Equivalent) Stock.

-

Calculate Correction Factor (CF):

-

Example:

(Assuming 100% purity).

-

-

Weighing: Weigh ~1.22 mg of the salt to get 1.0 mg of free base.

-

Solvent: Dissolve in Methanol containing 0.5% Formic Acid.

-

Scientific Rationale: Amodiaquine derivatives are basic. Acidifying the solvent prevents adsorption to glass/plastic surfaces (non-specific binding) and ensures complete solubility.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C.

Biological Context: The Metabolic Pathway

Understanding why we measure N-Desethylamodiaquine helps in designing the assay range.

Figure 2: The metabolic formation of N-Desethylamodiaquine.[3][5] CYP2C8 mediates the conversion.[5][6] The metabolite accumulates to higher concentrations than the parent drug, requiring a wider dynamic range in the LC-MS assay.

References

-

World Health Organization (WHO). Guidelines for the treatment of malaria.[7][8] Third edition. (2015). Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[9] (2018).[9] Available at: [Link]

- Hodel, E. M., et al. "A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots." Malaria Journal (2009).

-

PubChem. N-Desethylamodiaquine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Li, X. Q., et al. "Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8." Journal of Pharmacology and Experimental Therapeutics (2002). Available at: [Link]

Sources

- 1. Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 5. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A LC‐MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]

- 8. researchgate.net [researchgate.net]

- 9. labs.iqvia.com [labs.iqvia.com]

solubility of N-Desethylamodiaquine-D5 in organic solvents

Technical Guide: Solubility & Handling of N-Desethylamodiaquine-D5

Executive Summary N-Desethylamodiaquine-D5 (NDEA-D5) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Amodiaquine and its primary metabolite in biological matrices. Precise solubility management is the linchpin of bioanalytical accuracy; improper solvation leads to non-homogeneous spiking solutions, directly compromising the linearity and reproducibility of LC-MS/MS assays.

This guide provides a validated framework for the solubilization, storage, and handling of NDEA-D5, synthesizing physicochemical data with field-proven laboratory protocols.

Physicochemical Profile & Isotopic Considerations

To master the solubility of NDEA-D5, one must understand its ionic state. The compound is commercially available primarily as the Dihydrochloride (2HCl) salt .

-

Chemical Nature: Polar, basic amine.

-

Salt Form: Highly water-soluble (hydrophilic).

-

Free Base: Lipophilic, poor water solubility.

-

Isotopic Effect: The substitution of five hydrogen atoms with deuterium (D5) on the ethyl side chain increases the molecular weight by ~5 Da but does not statistically alter the solubility profile compared to the unlabeled parent compound. Therefore, solubility data for N-Desethylamodiaquine dihydrochloride is directly applicable to the D5 variant.

Solubility Landscape

The following matrix details the solubility performance of NDEA-D5 (2HCl salt) across standard bioanalytical solvents.

Table 1: Solubility Matrix for N-Desethylamodiaquine-D5 (2HCl)

| Solvent | Solubility Potential | Role in Workflow | Technical Notes |

| Water (Milli-Q) | High (~100 mg/mL) | Aqueous Phase | Requires sonication.[1] Prone to hydrolysis/degradation if stored long-term. |

| DMSO | High (~62.5 mg/mL) | Primary Stock | Recommended. Excellent stability. Hygroscopic nature requires fresh aliquots. |

| Methanol (MeOH) | High (~50 mg/mL) | Primary Stock | Good for LC-MS compatibility. High volatility requires tightly sealed storage. |

| Ethanol | Moderate (~2 mg/mL) | Secondary Diluent | Less efficient than MeOH. Avoid for primary stock. |

| Acetonitrile (ACN) | Low/Moderate | Precipitation Agent | Risk of precipitation at high concentrations. Use only for working dilutions (<10 µg/mL). |

| Hexane/Heptane | Negligible | Incompatible | Strictly avoid. |

Critical Insight: While water dissolves the salt form readily, DMSO is the superior solvent for primary stock solutions due to its antimicrobial properties and ability to suppress chemical degradation (oxidation) during cryo-storage.

Protocol: Self-Validating Stock Preparation

This protocol is designed to generate a 1.0 mg/mL Primary Stock Solution . It includes built-in "Stop/Go" validation steps to ensure homogeneity.

Reagents:

-

Dimethyl Sulfoxide (DMSO) - LC-MS Grade, >99.9% purity.

Workflow Diagram (DOT):

Figure 1: Self-validating workflow for the preparation of NDEA-D5 primary stock solution.

Detailed Procedure:

-

Mass Correction: Check the Certificate of Analysis (CoA). If the substance is supplied as a salt (e.g., Dihydrochloride), calculate the free base equivalent if your assay requires it.

-

Formula:

-

-

Initial Solvation: Weigh the target mass into a Class A volumetric flask. Add only 50% of the final volume of DMSO.

-

Why? Adding full volume immediately can trap powder in the flask neck, leading to lower actual concentration.

-

-

Energy Input: Sonicate the flask for 5 minutes. The solution may warm slightly; this aids dissolution.

-

Validation Point 1 (Visual): Hold the flask against a light source. The solution must be completely clear. If "oil droplets" or particulates are visible, continue sonication.

-

Final Dilution: Allow the solution to return to room temperature (DMSO expands when warm). Dilute to the mark with DMSO.[3][4][5]

-

Homogenization: Invert the flask 10 times or vortex for 30 seconds.

Working Solutions & Dilution Strategy

Directly spiking high-concentration DMSO stock into plasma/blood can cause local protein precipitation. You must prepare an Intermediate Working Solution .

-

Diluent Choice: 50:50 Acetonitrile:Water (v/v).[6][7]

-

Logic: This matches the typical mobile phase starting conditions, preventing peak distortion (solvent effects) during LC injection.

-

-

Stability Warning: Working solutions in ACN/Water are less stable than DMSO stocks. Prepare fresh weekly or store at 4°C for no more than 1 month.

Table 2: Storage & Stability Guidelines

| Solution Type | Solvent System | Storage Temp | Stability Window |

| Primary Stock | 100% DMSO | -80°C | 6 Months |

| Primary Stock | 100% Methanol | -20°C | 1 Month |

| Working Sol. | 50:50 ACN:H2O | 4°C | 1-2 Weeks |

| In-Matrix | Plasma/Blood | -80°C | Assay Dependent |

Troubleshooting Common Issues

Scenario: "The compound crashed out of solution upon dilution."

-

Cause: The "Solvent Shock" effect. Rapidly adding a lipophilic stock (if Free Base) into a highly aqueous buffer.

-

Fix: Ensure your intermediate dilution step uses at least 50% organic solvent (Methanol or Acetonitrile) before the final spike into the biological matrix.

Scenario: "Signal intensity is variable between injections."

-

Cause: Adsorption to glass or plastic surfaces.

-

Fix: N-Desethylamodiaquine is a basic amine and can stick to silanol groups in glass. Use Polypropylene (PP) vials or deactivated glass (silanized) for low-concentration working solutions (<100 ng/mL).

References

-

MedChemExpress. (2024). N-Desethyl amodiaquine dihydrochloride Product Data Sheet. Retrieved from

-

Cayman Chemical. (2022).[8] Amodiaquine Product Information & Solubility Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329762551: N-Desethylamodiaquine-d5. Retrieved from

- Hodel, E. M., et al. (2009). Simultaneous determination of amodiaquine and its active metabolite in human plasma by HPLC. Journal of Chromatography B. (Contextual grounding for mobile phase selection).

- World Health Organization (WHO). (2018). Methods for Surveillance of Antimalarial Drug Efficacy. (General guidelines on internal standard handling).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Storage and Stability of Deuterated N-Desethylamodiaquine (DEAQ-d5)

Executive Summary

N-Desethylamodiaquine (DEAQ) is the primary pharmacologically active metabolite of the antimalarial drug Amodiaquine (AQ).[1][2][3] In bioanalytical assays (LC-MS/MS), the deuterated internal standard,

However, the chemical moiety shared by AQ and DEAQ—a p-aminophenol structure—renders them susceptible to autoxidation and photolysis. Degradation leads to the formation of a reactive quinone imine (AQQI) , which compromises quantification accuracy. This guide details the physicochemical basis of this instability and provides a validated framework for the storage, handling, and stability assessment of DEAQ-d5.

Part 1: Chemical Basis of Instability

To preserve the integrity of DEAQ-d5, one must understand the mechanism of its degradation. Unlike simple hydrolysis, DEAQ degradation is primarily oxidative.

The Quinone Imine Pathway

The p-aminophenol core of DEAQ is prone to oxidation, particularly at neutral to basic pH or under UV light exposure. This process removes two electrons and two protons, generating the electrophilic quinone imine.

-

Impact on Bioanalysis: The conversion to quinone imine results in a loss of signal for the parent mass (M+H). Furthermore, if the deuterated IS degrades differently than the analyte (due to kinetic isotope effects, though rare in storage), the internal standard response ratio becomes invalid.

Deuterium Integrity

DEAQ-d5 typically carries the deuterium label on the remaining ethyl side chain or the aromatic ring.

-

Risk: Isotopic exchange (D

H) is generally negligible in organic solvents but can occur in protic solvents under strong acidic/basic conditions if the label is on an exchangeable position (e.g., amine/hydroxyl protons). -

Mitigation: Ensure the Certificate of Analysis (CoA) confirms the label is on non-exchangeable carbon atoms (C-D bonds).

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway that must be inhibited during storage.

Figure 1: Oxidative degradation pathway of DEAQ to its Quinone Imine form. Storage protocols must prevent the initial oxidation step.

Part 2: Storage & Handling Best Practices

The following protocols are designed to minimize oxidation and prevent photochemical degradation.

The "Golden Rules" of DEAQ-d5 Storage

| Parameter | Recommendation | Scientific Rationale |

| Primary Form | Lyophilized Powder | Maximum stability. Hydrolysis and oxidation are halted in the solid state. |

| Temperature | -20°C (Long-term) | Arrhenius equation dictates that lower temperatures exponentially slow oxidation kinetics. |

| Light Protection | Amber Glass / Foil | The quinoline ring is photosensitive. UV light catalyzes autoxidation. |

| Stock Solvent | Methanol (MeOH) | Amodiaquine derivatives are highly soluble in MeOH. Avoid aldehydes (found in low-grade alcohols) which react with amines. |

| pH Control | Acidified (Optional) | If oxidation is observed, add 0.1% Formic Acid to the stock. Low pH protonates the amine, stabilizing it against oxidation. |

Stock Solution Preparation Protocol

Objective: Prepare a 1.0 mg/mL stock solution of DEAQ-d5 with maximum stability.

-

Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening. Why? Opening a cold vial causes moisture condensation, leading to hydrolysis.

-

Weighing: Weigh the standard into an amber volumetric flask.

-

Note: If the substance is a salt (e.g., DEAQ-d5 Dihydrochloride), correct for the salt factor to obtain the free base concentration.

-

-

Dissolution: Dissolve in HPLC-grade Methanol.

-

Pro-Tip: If the solution turns slightly pink/brown immediately, the solvent may contain oxidants. Discard and use fresh solvent.

-

-

Aliquot & Freeze: Do not store the bulk stock. Aliquot into single-use amber cryovials (e.g., 100 µL each) and store at -20°C or -80°C.

-

Causality: Repeated freeze-thaw cycles introduce oxygen and moisture, accelerating degradation.

-

Storage Decision Tree

Figure 2: Decision logic for storage based on physical state and solvent properties.

Part 3: Stability Assessment Protocols (Validation)

To comply with FDA/EMA Bioanalytical Method Validation (BMV) guidelines, you must prove the stability of DEAQ-d5 under processing conditions.

Stock Solution Stability

Goal: Prove the stock is stable for

-

T0 Analysis: Inject the freshly prepared DEAQ-d5 stock (diluted to working concentration) immediately after preparation. Record the Peak Area Ratio (PAR).

-

T_final Analysis: After

days (e.g., 30 days), prepare a fresh stock solution. -

Comparison: Inject the stored stock vs. the fresh stock.

-

Acceptance Criteria: The mean response of the stored stock must be within ±5% (or ±10% depending on SOP) of the fresh stock.

Bench-Top Stability (Short-Term)

Goal: Ensure DEAQ-d5 does not degrade during the sample preparation time (e.g., 4–24 hours).

-

Spike plasma with DEAQ-d5 (Low and High QC levels).

-

Leave on the bench (ambient light and temp) for the expected duration of extraction.

-

Extract and analyze against a freshly spiked calibration curve.

-

Acceptance: Precision and Accuracy within ±15%.

Freeze-Thaw Stability

Goal: Determine if the metabolite degrades when samples are refrozen.

-

Spike matrix with DEAQ-d5. Freeze at -20°C/-80°C for 24h.

-

Thaw unassisted at room temperature. Refreeze for 12–24h.

-

Repeat for 3 cycles (standard regulatory requirement).

-

Analyze after the 3rd thaw.

Part 4: Troubleshooting & QC

If your internal standard response is erratic, check for these indicators of degradation.

| Symptom | Probable Cause | Corrective Action |

| IS Response Drop | Oxidation to Quinone Imine | Check stock age. Ensure amber vials. Add 0.1% Formic Acid to working solutions.[4] |

| New Peak (+14/16 Da) | N-Oxide or Hydroxylation | Check for light exposure. Ensure solvents are degassed. |

| RT Shift | Column Aging or pH drift | DEAQ is pH sensitive. Check mobile phase pH. (DEAQ pKa ~8.5 and ~4). |

| Cross-talk (IS | Impure Isotope / Degradation | If DEAQ-d5 loses the label (rare) or contains d0 impurity. Verify CoA isotopic purity (>99%). |

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Hodel, E. M., et al. (2009). "Stability of amodiaquine and its metabolite in blood and plasma." Malaria Journal, 8(1). Retrieved from [Link]

-

WorldWide Antimalarial Resistance Network (WWARN). (2024). Amodiaquine Clinical Pharmacology. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Guide: The Role of N-Desethylamodiaquine-D5 in Metabolic Profiling

[1]

Executive Summary

In the bioanalysis of antimalarial therapeutics, N-Desethylamodiaquine (NDEAQ) represents the primary efficacy driver of Amodiaquine (AQ) treatment.[1] Due to the rapid hepatic metabolism of the parent drug, quantifying NDEAQ with high precision is critical for pharmacokinetic (PK) and toxicological assessments.

This guide details the technical necessity of N-Desethylamodiaquine-D5 (NDEAQ-D5) , a stable isotope-labeled internal standard (SIL-IS). Unlike generic internal standards, NDEAQ-D5 offers a specific mass shift (+5 Da) that is crucial for overcoming the unique mass spectral challenges posed by the chlorine atom inherent in the amodiaquine structure. This document outlines the mechanistic rationale, experimental protocols, and validation standards for deploying NDEAQ-D5 in LC-MS/MS workflows.

Part 1: The Metabolic Context & Analytical Challenge

The CYP2C8 Pathway

Amodiaquine is a prodrug that undergoes rapid and extensive biotransformation in the liver. The primary metabolic route is N-desethylation mediated by the cytochrome P450 isoenzyme CYP2C8 .[1][2][3]

-

Parent: Amodiaquine (Short half-life: ~3–12 hours).[1]

-

Metabolite: N-Desethylamodiaquine (Long half-life: ~9–18 days).[1]

-

Clinical Relevance: NDEAQ accumulates in erythrocytes and is responsible for the sustained antimalarial activity. Consequently, bioanalytical assays must prioritize the sensitivity and stability of the metabolite over the parent drug.

The Chlorine Isotope Problem

Amodiaquine and its metabolites contain a Chlorine atom (

-

The Risk: If a deuterated standard with only a +2 or +3 mass shift (D2 or D3) were used, the natural

isotope of the analyte would interfere with the quantitation channel of the internal standard (Cross-talk).[1] -

The Solution (D5): N-Desethylamodiaquine-D5 introduces a +5 Da mass shift .[1] This pushes the internal standard's signal (m/z 333) well beyond the isotope window of the unlabeled analyte (m/z 328 and 330), ensuring signal purity and accurate quantification.

Visualization: Metabolic & Isotopic Pathway

The following diagram illustrates the CYP2C8-mediated conversion and the mass spectral logic behind selecting the D5 isotope.

Figure 1: Metabolic pathway of Amodiaquine and the mass spectral separation provided by the D5 internal standard, preventing interference from the natural Chlorine-37 isotope.

Part 2: The Role of N-Desethylamodiaquine-D5[1][4]

Compensation for Matrix Effects

In LC-MS/MS analysis of plasma or whole blood, phospholipids and other matrix components can suppress ionization efficiency.[1] Because NDEAQ-D5 is chemically identical to the analyte (co-eluting perfectly), it experiences the exact same suppression or enhancement at the electrospray source.[1]

-

Mechanism: The ratio of Analyte Area / IS Area remains constant even if the absolute signal drops due to matrix effects.

Recovery Correction

Extraction protocols (Protein Precipitation or Liquid-Liquid Extraction) are never 100% efficient.[1]

-

Protocol: NDEAQ-D5 is spiked before extraction.[1]

-

Result: Any loss of analyte during the extraction steps is mirrored by a proportional loss of the IS, automatically correcting the final calculated concentration.

Part 3: Method Development & Validation Protocols

Experimental Workflow

The following protocol utilizes Supported Liquid Extraction (SLE) or Protein Precipitation (PPT) , which are industry standards for high-throughput bioanalysis of antimalarials.[1]

Step 1: Preparation of Standards

-

Stock Solution: Dissolve NDEAQ-D5 (CAS 1173023-19-2) in Methanol to 1 mg/mL.[1]

-

Working IS Solution: Dilute stock to ~500 ng/mL in 50:50 Methanol:Water.

-

Note: Store at -20°C. Stability is generally high, but protect from light due to the quinoline moiety.[1]

-

Step 2: Sample Extraction (Protein Precipitation Method)

-

Aliquot 50 µL of plasma/blood sample into a 96-well plate.

-

Add 20 µL of Working IS Solution (NDEAQ-D5).[1]

-

Add 150 µL of cold Acetonitrile (precipitating agent).

-

Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

-

Transfer supernatant to a clean plate and dilute 1:1 with Mobile Phase A (Ammonium Formate).[1]

LC-MS/MS Conditions

This method uses a Zorbax or Hypersil column with an acidic buffer to ensure protonation of the basic nitrogen atoms in the quinoline ring.

| Parameter | Specification | Rationale |

| Column | Zorbax SB-CN or Hypersil Gold (50 x 4.6 mm, 3.5 µm) | Cyano (CN) phases offer unique selectivity for polar amines like NDEAQ.[1] |

| Mobile Phase A | 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.[1][4][5]6) | Low pH ensures full ionization ([M+H]+) and improves peak shape.[1] |

| Mobile Phase B | Acetonitrile | Organic modifier for elution.[1] |

| Flow Rate | 0.5 - 0.8 mL/min | High flow supports rapid elution (Run time < 4 min).[1] |

| Ionization | ESI Positive Mode | Protonation of the secondary amine. |

MRM Transitions (Mass Reaction Monitoring)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| NDEAQ | 328.1 m/z | 283.0 m/z | ~25 |

| NDEAQ-D5 (IS) | 333.1 m/z | 288.0 m/z | ~25 |

Note: The transition 328 -> 283 corresponds to the loss of the diethyl-amine side chain (or ethyl-amine in the metabolite), a characteristic fragmentation of this class.[1]

Visualization: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow integrating NDEAQ-D5 for error correction.

Part 4: Troubleshooting & Optimization

Cross-Talk Verification

During method validation, you must verify the absence of "cross-talk" (isotopic interference).

-

Test: Inject a high concentration of unlabeled NDEAQ (without IS). Monitor the IS channel (333 -> 288).

-

Acceptance Criteria: The response in the IS channel should be < 5% of the average IS response. The +5 Da shift of the D5 standard typically guarantees this, unlike D3 standards which might pick up the

tail.

Stability Considerations

NDEAQ is sensitive to light and oxidation.[1]

-

Precaution: Perform all extractions in low-light conditions or amber glassware.

-

D5 Stability: The deuterated standard shares this sensitivity. Always assess stock solution stability by comparing old stock against freshly weighed standard every 3 months.[1]

References

-

Haman, S., et al. "Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria."[6] Malaria Journal, 2021.

-

Shrivastav, M., et al. "Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma."[7] Journal of Pharmaceutical and Biomedical Analysis, 2016.[7]

-

Wiesner, L., et al. "High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology."[1] Journal of Chromatography B, 2018.

-

PubChem. "N-Desethylamodiaquine-D5 Compound Summary."[1] National Library of Medicine.[1] [1]

-

Parikh, S., et al. "Amodiaquine Metabolism is Impaired by Common Polymorphisms in CYP2C8."[2] Clinical Pharmacology & Therapeutics, 2007.

Sources

- 1. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Genes Influence The Breakdown Of Amodiaquine? - Xcode Life [xcode.life]

- 4. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic profile of amodiaquine and its active metabolite desethylamodiaquine in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Deuterated Standards in Mass Spectrometry: A Technical Deep Dive

Executive Summary

In quantitative LC-MS/MS, Stable Isotope Labeled Internal Standards (SIL-IS) are the industry "Gold Standard" for correcting variability in extraction recovery, transfer volumes, and—most critically—matrix effects (ionization suppression/enhancement).[1]

However, a common misconception is that deuterated standards are "perfect" mimics. They are not. Due to the Deuterium Isotope Effect , these standards can exhibit chromatographic shifts and isotopic instability (scrambling) that, if left unvalidated, will introduce systematic bias rather than eliminate it.

This guide moves beyond basic definitions to the structural physics, selection strategy, and rigorous validation protocols required to ensure your deuterated standards yield regulatory-grade data (FDA/EMA compliant).

The Physics of the "Imperfect" Mimic

To use deuterated standards effectively, one must understand why they behave differently than their protium (

The Deuterium Isotope Effect in Chromatography

Deuterium (

-

Result: Deuterated molecules have a slightly smaller molar volume and lower polarizability.

-

Chromatographic Impact: In Reversed-Phase LC (RPLC), deuterated isotopologues are slightly less lipophilic than the native analyte.

-

Observation: The deuterated standard often elutes earlier than the analyte.

Why this matters: If the retention time (RT) shift is significant (e.g., >0.1 min in a sharp gradient), the IS and the analyte may elute in different regions of the matrix suppression profile. The IS will no longer experience the exact same ionization environment as the analyte, nullifying its ability to correct for matrix effects.

H/D Scrambling (Exchange)

Deuterium placed on heteroatoms (O-D, N-D, S-D) is labile . Upon contact with protic solvents (water, methanol, mobile phases), these deuteriums will rapidly exchange with protons (

-

Risk: "Scrambling" effectively turns your Internal Standard into the Analyte, artificially inflating the calculated concentration.

Strategic Selection of Deuterated Standards

Do not simply buy the cheapest "d3" standard available. Apply the "Rule of 3" and "Structural Stability" criteria.

Table 1: Selection Criteria for Deuterated Standards

| Parameter | Requirement | Technical Rationale |

| Mass Shift ( | The IS must be mass-resolved from the analyte's natural isotopic envelope (M+0, M+1, M+2). For chlorinated/brominated compounds, | |

| Label Position | Non-Exchangeable | Labels must be on the Carbon backbone or aromatic rings. Avoid positions adjacent to carbonyls (acidic |

| Isotopic Purity | The presence of "D0" (unlabeled) impurity in the IS will directly contribute to the Analyte signal, causing a positive bias at the Lower Limit of Quantitation (LLOQ). | |

| Co-Elution | The IS must co-elute with the analyte to experience the same matrix suppression. If |

Visualization: The Differential Matrix Effect Trap

The following diagram illustrates why the "Deuterium Effect" (RT shift) is dangerous in the presence of matrix suppression zones (e.g., phospholipids).

Caption: Figure 1. The "Differential Matrix Effect." Because the deuterated IS elutes earlier (due to the isotope effect), it may escape the suppression zone that affects the analyte, leading to incorrect compensation.

Experimental Protocol: The "Zero-Interference" Validation

Before running samples, you must validate that your IS and Analyte do not "talk" to each other (Cross-talk). This protocol is self-validating and consistent with FDA/EMA Bioanalytical Method Validation guidelines.

Phase A: Isotopic Purity Check (IS Analyte Contribution)

Objective: Ensure the IS does not contain unlabeled drug that interferes with the Analyte channel.

-

Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).

-

Injection: Inject the Zero Sample (n=3).

-

Monitoring: Monitor the Analyte MRM transition.

-

Calculation:

-

Acceptance Criteria: Interference must be < 20% of the LLOQ response .

Phase B: Cross-Talk Check (Analyte IS Contribution)

Objective: Ensure the Analyte's natural isotopes (M+n) do not overlap into the IS channel.[1]

-

Preparation: Prepare a "ULOQ Sample" (Blank Matrix + Analyte at highest calibration level) without Internal Standard.

-

Injection: Inject the ULOQ Sample (n=3).

-

Monitoring: Monitor the Internal Standard MRM transition.

-

Calculation:

-

Acceptance Criteria: Interference must be < 5% of the IS response .

Visualization: Validation Logic Flow

Caption: Figure 2. Decision tree for validating Internal Standard suitability. Both "Purity" and "Cross-Talk" checks must pass to ensure data integrity.

Troubleshooting & Advanced Strategy

When to Abandon Deuterium?

If you observe significant retention time shifts or cannot eliminate cross-talk, switch to

-

Why: Carbon-13 and Nitrogen-15 are located in the "skeleton" of the molecule but do not significantly alter the bond vibrational energy or molar volume.

-

Result: They co-elute perfectly with the analyte, providing superior matrix compensation.

The "Second Transition" Trick

If you have cross-talk (Analyte M+3 isotope signal interferes with IS M+0 signal), but cannot buy a new standard:

-

Action: Monitor a different fragment ion for the IS.

-

Logic: Sometimes the parent mass overlaps, but the specific fragmentation pathway of the deuterated standard is unique enough to resolve the interference in MS2 (Tandem MS).

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

Sources

Technical Guide: Validating CYP2C8 Inhibition Using the Amodiaquine N-Desethylation Assay

Executive Summary

This technical guide details the protocol for assessing CYP2C8 inhibition potential of New Chemical Entities (NCEs) using Amodiaquine as the specific probe substrate. The formation of its metabolite, N-Desethylamodiaquine (NDEA) , serves as the marker for enzyme activity.

Crucially, this guide focuses on the bioanalytical application of N-Desethylamodiaquine-D5 (NDEA-D5) as the stable isotope-labeled internal standard (SIL-IS). The use of NDEA-D5 is mandatory to compensate for matrix effects and ionization suppression in LC-MS/MS, ensuring regulatory compliance with FDA and EMA guidelines for quantitative accuracy during

Part 1: Regulatory & Mechanistic Context

Why CYP2C8 and Amodiaquine?

CYP2C8 is a significant drug-metabolizing enzyme, responsible for the clearance of taxanes (paclitaxel), glitazones (rosiglitazone), and antimalarials. Regulatory bodies (FDA, EMA) require the evaluation of CYP2C8 inhibition risk to prevent clinically significant Drug-Drug Interactions (DDIs).

While Paclitaxel 6

-

High Turnover: Amodiaquine is rapidly metabolized, providing high sensitivity.

-

Specificity: The conversion to NDEA is almost exclusively mediated by CYP2C8 in human liver microsomes (HLM).

-

Regulatory Status: Accepted by FDA/EMA as a validated probe reaction for in vitro DDI studies.

The Role of N-Desethylamodiaquine-D5 (NDEA-D5)

In this assay, we measure the reduction in NDEA formation caused by a Test Inhibitor.

-

The Analyte: N-Desethylamodiaquine (NDEA).

-

The Internal Standard: N-Desethylamodiaquine-D5 (NDEA-D5).

Criticality of the D5 Isotope: Using an analog IS (e.g., a structurally similar non-labeled compound) is insufficient for high-stakes DDI data. NDEA-D5 co-elutes with NDEA, experiencing the exact same matrix suppression/enhancement events in the electrospray ionization (ESI) source. This "ion-matching" capability is the only way to guarantee that a drop in signal is due to enzyme inhibition, not analytical drift.

Part 2: Experimental Design & Workflow

Reagents and Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Probe Substrate: Amodiaquine Dihydrochloride.

-

Internal Standard: N-Desethylamodiaquine-D5 (purity >98% isotopic enrichment).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Quench Solution: Acetonitrile containing 200 nM NDEA-D5 .

Reaction Logic (Graphviz Visualization)

Figure 1: The CYP2C8 Inhibition Assay Workflow. The Test Compound inhibits the conversion of Amodiaquine to NDEA. NDEA-D5 is added post-incubation to normalize quantification.

Part 3: Step-by-Step Protocol

Phase 1: Pre-Incubation

-

Prepare Stocks:

-

Amodiaquine stock: 10 mM in water.

-

Test Inhibitor: Serial dilutions in DMSO (typically 0.1 µM to 100 µM). Keep final DMSO <0.1% v/v.

-

-

Microsomal Mix: Dilute HLM to 0.1 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).

-

Note: Low protein concentration is vital to minimize non-specific binding of the NCE.

-

-

Equilibration: Mix HLM + Test Inhibitor + Amodiaquine (at

, approx. 1.5 - 2.0 µM). Pre-incubate at 37°C for 5 minutes.

Phase 2: Reaction Initiation

-

Start: Add NADPH regenerating system to initiate the reaction.

-

Incubation: Incubate at 37°C for 10 minutes .

-

Linearity Check: Ensure <15% substrate depletion to maintain steady-state kinetics.

-

Phase 3: Quench & Internal Standard Addition

-